molecular formula C20H14N2O2 B15011626 2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile

2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B15011626
M. Wt: 314.3 g/mol
InChI Key: LKSYSGBYOHYHFT-UHFFFAOYSA-N
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Description

2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties .

Preparation Methods

The synthesis of 2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and phenols. One common method includes the use of a catalyst such as piperidine in ethanol under reflux conditions . Another approach involves a catalyst-free reaction in water at ambient temperature, which is more environmentally friendly .

Chemical Reactions Analysis

2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.

    Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and antidiabetic properties.

    Medicine: Due to its pharmacological properties, it is being studied for potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include other 4H-chromene derivatives such as 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile and 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile. Compared to these compounds, 2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities .

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C20H14N2O2/c21-11-16-17(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)18(23)19(15)24-20(16)22/h1-10,17,23H,22H2

InChI Key

LKSYSGBYOHYHFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C(=C3OC(=C2C#N)N)O

Origin of Product

United States

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